molecular formula C8H9BrN2O2 B12986635 Ethyl 4-amino-6-bromonicotinate

Ethyl 4-amino-6-bromonicotinate

Cat. No.: B12986635
M. Wt: 245.07 g/mol
InChI Key: XGDCODLMQHFUBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-amino-6-bromonicotinate can be synthesized through several methods. One common approach involves the bromination of ethyl nicotinate followed by the introduction of an amino group. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a solvent like acetonitrile. The amino group can be introduced using ammonia or an amine under suitable conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination and amination processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-6-bromonicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted nicotinates, which can be further utilized in the synthesis of more complex molecules .

Mechanism of Action

The mechanism of action of ethyl 4-amino-6-bromonicotinate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H9BrN2O2

Molecular Weight

245.07 g/mol

IUPAC Name

ethyl 4-amino-6-bromopyridine-3-carboxylate

InChI

InChI=1S/C8H9BrN2O2/c1-2-13-8(12)5-4-11-7(9)3-6(5)10/h3-4H,2H2,1H3,(H2,10,11)

InChI Key

XGDCODLMQHFUBZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1N)Br

Origin of Product

United States

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